molecular formula C25H48O2 B102722 Docosyl acrylate CAS No. 18299-85-9

Docosyl acrylate

Cat. No.: B102722
CAS No.: 18299-85-9
M. Wt: 380.6 g/mol
InChI Key: KHAYCTOSKLIHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosyl acrylate, also known as acrylic acid docosyl ester, is a long-chain fatty acid ester of acrylic acid. It is a white to almost white powder or lump at room temperature and is known for its hydrophobic properties. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and sealants .

Scientific Research Applications

Docosyl acrylate has a wide range of applications in scientific research:

Safety and Hazards

Docosyl acrylate can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical advice . If it comes in contact with skin, wash immediately with plenty of soap and water . It is also advised to wear suitable protective clothing, gloves, and eye/face protection . In case of a fire, use extinguishing measures suitable for the surroundings .

Mechanism of Action

Mode of Action:

The mechanism of action involves several steps:

Biochemical Pathways:

Behenyl Acrylate affects various pathways:

Pharmacokinetics:

Action Environment:

Environmental factors play a role:

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl acrylate can be synthesized through the esterification of docosanol (a 22-carbon aliphatic alcohol) with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous or batch reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Docosyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are used to produce homopolymers and copolymers with various properties .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the polymerization of this compound are poly(this compound) and its copolymers. These polymers exhibit unique properties such as hydrophobicity, flexibility, and thermal stability, making them suitable for various applications .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its longer carbon chain, which imparts greater hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring water resistance and durability .

Properties

IUPAC Name

docosyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAYCTOSKLIHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25703-24-6
Record name Behenyl acrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25703-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066359
Record name Docosyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18299-85-9
Record name Behenyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18299-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, docosyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After that, 40.0 parts by mass of behenyl acrylate was added and the polymerization was continued at 130° C. to cause chain extension with behenyl acrylate. The polymerization product was dissolved in 100.0 parts by mass of THF and taken out and dropped in methanol to reprecipitate the compound. The precipitate was then filtered and subjected to repeated washing with methanol and then to vacuum drying at 40° C. Thus, a block polymer 13 of styrene and behenyl acrylate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosyl acrylate
Reactant of Route 2
Reactant of Route 2
Docosyl acrylate
Reactant of Route 3
Reactant of Route 3
Docosyl acrylate
Reactant of Route 4
Reactant of Route 4
Docosyl acrylate
Reactant of Route 5
Reactant of Route 5
Docosyl acrylate
Reactant of Route 6
Reactant of Route 6
Docosyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.